

# In-Depth Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

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## Compound of Interest

Compound Name: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B126386

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## Introduction

**6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic core structure makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as an intermediate in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.

## Chemical and Physical Properties

**6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is a solid at room temperature with the following key quantitative properties:

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO
Molecular Weight	226.07 g/mol
Exact Mass	224.978912 u
CAS Number	147497-32-3

## Synthesis and Experimental Protocols

The synthesis of **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is most commonly achieved through a Schmidt reaction of 5-bromo-1-indanone. The following is a detailed experimental protocol for this synthesis.[\[1\]](#)

### Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-Bromo-1-indanone[\[1\]](#)

Materials:

- 5-bromo-1-indanone
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methanesulfonic acid ( $\text{CH}_3\text{SO}_3\text{H}$ )
- Sodium azide ( $\text{NaN}_3$ )
- 1.0 M aqueous sodium hydroxide ( $\text{NaOH}$ )
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Petroleum ether
- Ethyl acetate

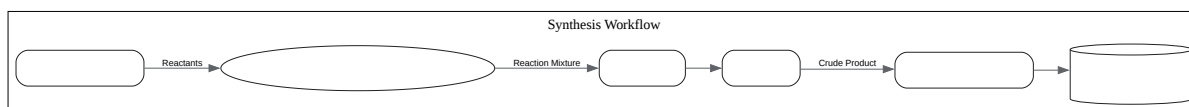
Equipment:

- 100 mL round bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel

- Rotary evaporator
- Silica gel column for chromatography

Procedure:

- Weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone and place it into a 100 mL round bottom flask.
- Add 30 mL of dichloromethane to the flask.
- Cool the flask in an ice bath to 0°C.
- Sequentially add 15 mL of methanesulfonic acid and 0.5 g (7.7 mmol) of sodium azide to the reaction mixture while maintaining the temperature at 0°C.
- Remove the ice bath and allow the reaction to proceed at room temperature with stirring for 3 hours.
- Upon completion, quench the reaction by slowly adding 50 mL of 1.0 M aqueous sodium hydroxide solution.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.
- Combine the organic phases and wash with 40 mL of saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and then filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography, using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent.
- The final product, **6-bromo-3,4-dihydro-2H-isoquinolin-1-one**, is obtained as a gray solid (0.45 g, 39% yield).<sup>[1]</sup>



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Caption: Synthetic workflow for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

## Applications in Drug Discovery and Development

**6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is a versatile intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of agents targeting the central nervous system (CNS) and as a scaffold for anti-cancer drugs.

## Neurological Disorders

The isoquinoline core is a common feature in molecules that modulate neurotransmitter receptors. Derivatives of **6-bromo-3,4-dihydro-2H-isoquinolin-1-one** are utilized in the synthesis of compounds that interact with dopamine and serotonin receptors. This makes it a valuable precursor for potential treatments for a range of neurological and psychiatric conditions, including depression and anxiety.

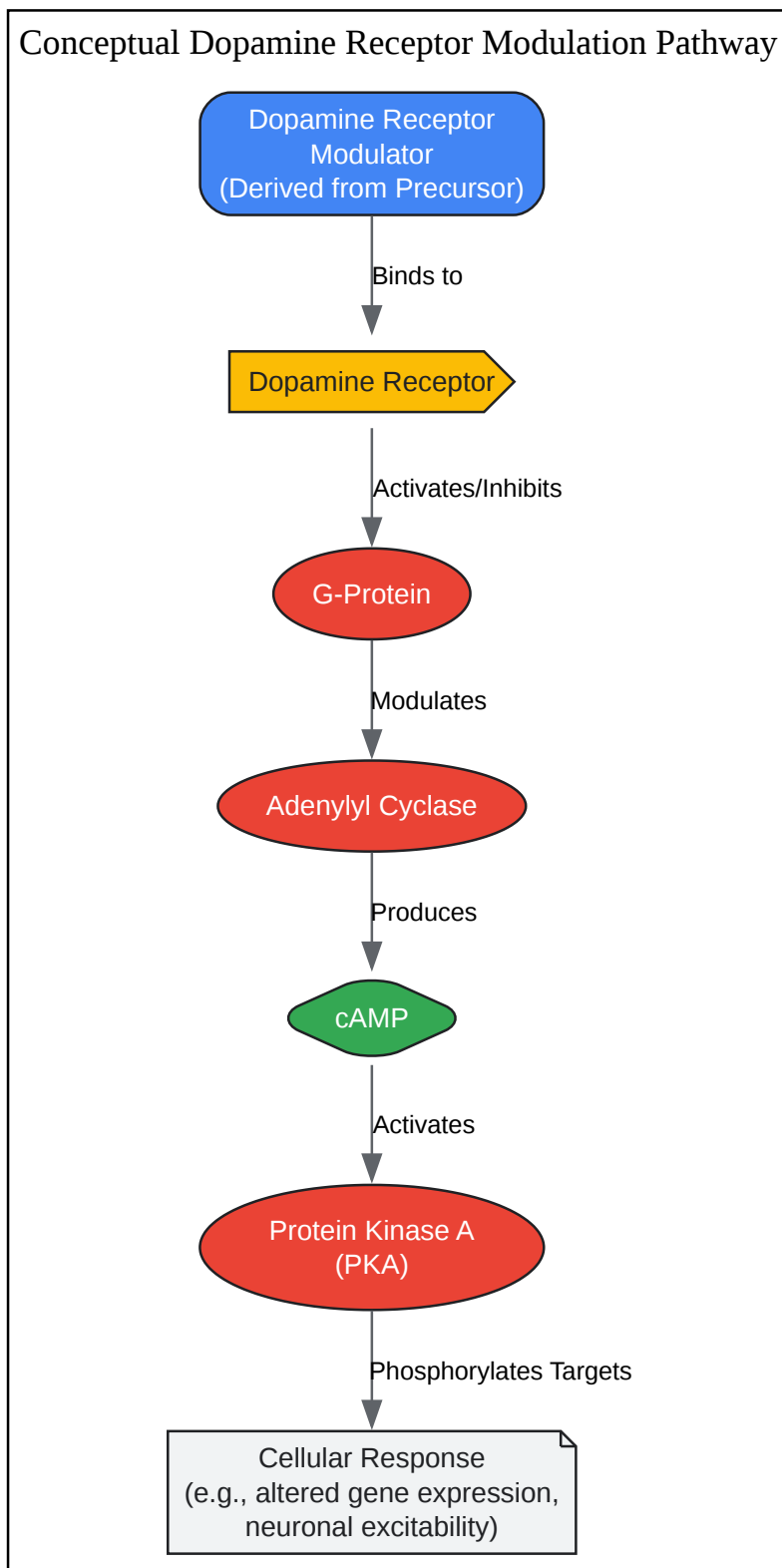
## Oncology

In the field of oncology, this compound serves as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The bromo-isoquinolinone structure can be elaborated to create potent PARP inhibitors that induce synthetic lethality in cancer cells.

## Potential Signaling Pathway Involvement

While **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is an intermediate and not typically an active therapeutic agent itself, the compounds derived from it often target specific signaling

pathways. The diagram below illustrates a generalized pathway for a dopamine receptor modulator, a class of drugs for which this compound is a precursor.



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Caption: Generalized signaling pathway for a dopamine receptor modulator.

## Conclusion

**6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its established synthetic route and its utility as a versatile intermediate for high-value therapeutic targets, including CNS agents and PARP inhibitors, underscore its importance in modern drug discovery. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation therapeutics.

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## References

- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
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